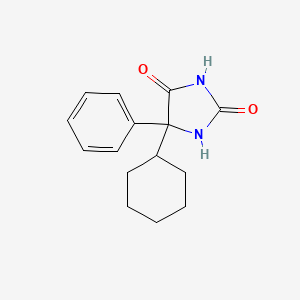

5-Cyclohexyl-5-phenylhydantoin

Description

Historical Context and Significance of the Hydantoin (B18101) Scaffold

The journey of the hydantoin scaffold, chemically known as imidazolidine-2,4-dione, began over a century and a half ago. thieme-connect.com Its discovery and subsequent exploration have revealed a molecule of immense importance. The basic hydantoin structure is rarely found in nature, though it is a component of some natural products like allantoin, which was isolated from uric acid. thieme-connect.com The significance of the hydantoin scaffold in medicinal chemistry is underscored by its presence in several clinically important drugs. researchgate.netwisdomlib.orgsci-hub.se For over seven decades, hydantoin derivatives have been instrumental as antiepileptic drugs, with phenytoin (B1677684) and mephenytoin (B154092) being prominent examples. wisdomlib.orgresearchgate.net

The value of the hydantoin ring lies in its unique structural features. It possesses two hydrogen bond donors and two hydrogen bond acceptors, along with multiple sites for substitution, allowing for the creation of a vast library of derivatives with diverse pharmacological profiles. researchgate.netnih.gov This structural adaptability has made it a valuable framework for the development of drugs targeting a wide array of conditions beyond epilepsy, including cancer, microbial infections, and inflammatory diseases. researchgate.netwisdomlib.orgresearchgate.net

Overview of Substituted Hydantoins in Organic and Medicinal Chemistry

The synthetic accessibility of the hydantoin core, through well-established cyclization reactions, has facilitated the extensive exploration of its derivatives. researchgate.netsci-hub.se The substitution pattern on the hydantoin ring dramatically influences the biological activity of the resulting compound. The C-5 position, in particular, is a key site for modification and is often associated with stereogenic centers, leading to optical activity, especially when derived from amino acids. thieme-connect.com

Substituted hydantoins exhibit a remarkable range of pharmacological effects. Beyond their well-documented anticonvulsant properties, these compounds have demonstrated potential as antiarrhythmic, antimicrobial, antifungal, and anticancer agents. wisdomlib.orgjddtonline.info For instance, nitrofurantoin (B1679001) is an antibacterial agent, dantrolene (B1669809) acts as a skeletal muscle relaxant, and nilutamide (B1683758) is a nonsteroidal antiandrogen. jddtonline.infoscispace.com The development of drugs like enzalutamide (B1683756) for prostate cancer further highlights the contemporary relevance of the hydantoin scaffold in oncology. researchgate.netnih.gov The continuous research into new synthetic methodologies and the biological evaluation of novel hydantoin derivatives underscore the enduring importance of this heterocyclic system in the quest for new therapeutic agents. wisdomlib.orgresearchgate.net

Focus and Scope of Research on 5-Cyclohexyl-5-phenylhydantoin within the Hydantoin Class

Within the extensive family of hydantoin derivatives, this compound has emerged as a compound of specific research interest. This particular molecule features a cyclohexyl group and a phenyl group attached to the C-5 position of the hydantoin ring. ontosight.aiontosight.ai This unique substitution pattern imparts specific chemical and physical properties that influence its biological activity. ontosight.ai

Research on this compound has primarily explored its potential as an anticonvulsant, sedative, and hypnotic agent. ontosight.ai Studies have also investigated its cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.netresearchgate.net For example, it has shown inhibitory activity against cervical and breast carcinoma cells. scispace.commdpi.com The synthesis of this unsymmetrically substituted hydantoin has been achieved through methods such as the one-pot reaction of cyclohexyl phenyl ketone with potassium cyanide and ammonium (B1175870) carbonate. arkat-usa.org The ongoing investigation into its pharmacological profile and potential therapeutic applications continues to define its specific role within the broader class of medicinally significant hydantoins. ontosight.ai

Detailed Research Findings

The synthesis of this compound has been reported through the reaction of cyclohexyl phenyl ketone with potassium cyanide and (NH4)2CO3 in a mixture of ethanol (B145695) and water. This one-pot synthesis method yielded the desired product in a 77% yield. arkat-usa.org

Spectroscopic data for related hydantoin structures have been documented. For instance, the IR spectra of 1,3,5-trisubstituted hydantoins show characteristic absorptions for the amide NH group and carbonyl groups. thieme-connect.com Specifically, for 1-(4-Chlorophenyl)-3-cyclohexyl-5-phenylhydantoin, IR (KBr) peaks were observed at 3031, 2928, 1773, and 1704 cm⁻¹. The ¹H NMR spectrum showed multiplets in the aromatic region and for the cyclohexyl protons, with a singlet at 5.36 ppm for the C-5 proton. thieme-connect.com For 3,5-disubstituted hydantoins, characteristic IR bands for the NH group are seen between 3421–3227 cm⁻¹, and for the CO groups between 1775–1760 and 1718–1698 cm⁻¹. mdpi.com

In biological studies, 3-Cyclohexyl-5-phenyl hydantoin demonstrated inhibitory activity against HeLa (cervical carcinoma) and MCF-7 (breast carcinoma) cell lines, with IC50 values of 5.4 µM and 2 µM, respectively. However, it also exhibited cytotoxic effects on normal human fibroblasts (WI 38). scispace.commdpi.com

Structure

3D Structure

Properties

CAS No. |

102564-10-3 |

|---|---|

Molecular Formula |

C15H18N2O2 |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

5-cyclohexyl-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C15H18N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,16,17,18,19) |

InChI Key |

VCPJPYNXUNVBGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cyclohexyl 5 Phenylhydantoin and Its Analogues

Classical Approaches to Hydantoin (B18101) Synthesis

Traditional methods for synthesizing hydantoins have been well-established for over a century and remain fundamental in organic synthesis. These approaches typically involve multicomponent reactions or cyclization of pre-formed intermediates.

Bucherer-Bergs Reaction and its Adaptations for 5,5-Disubstituted Hydantoins

The Bucherer-Bergs reaction is a cornerstone for the synthesis of 5,5-disubstituted hydantoins. beilstein-journals.orgtandfonline.com This one-pot multicomponent reaction typically involves the treatment of a ketone or aldehyde with an alkali metal cyanide (like potassium or sodium cyanide) and ammonium (B1175870) carbonate. capes.gov.brepa.govnih.gov For the synthesis of 5-Cyclohexyl-5-phenylhydantoin, the starting ketone would be cyclohexyl phenyl ketone.

The reaction proceeds through the in-situ formation of an aminonitrile intermediate, which then undergoes cyclization upon reaction with carbon dioxide (generated from ammonium carbonate) to yield the hydantoin ring. capes.gov.brepa.gov The general mechanism involves the initial formation of a cyanohydrin from the ketone, followed by substitution with ammonia (B1221849) to form an α-aminonitrile. This aminonitrile then reacts with carbon dioxide and cyclizes to an imino-oxazolidinone intermediate, which finally rearranges to the more stable hydantoin product. capes.gov.brepa.gov

Adaptations of this reaction have been developed to improve yields and expand its scope. For instance, using a solvent mixture such as aqueous ethanol (B145695) is common, and the reaction is typically heated to facilitate the cyclization. tandfonline.com While the classical Bucherer-Bergs reaction offers a direct route, a limitation is that the structural diversity is primarily dictated by the availability of the starting ketone. nih.gov To overcome this, a modified approach involves the in-situ generation of the ketone's imine equivalent from a nitrile and an organometallic reagent, which then undergoes the Bucherer-Bergs cyclization. nih.gov

| Reagents | Starting Material | Product | Key Features |

| KCN, (NH₄)₂CO₃, H₂O/EtOH | Cyclohexyl phenyl ketone | This compound | One-pot synthesis, good for 5,5-disubstituted hydantoins. beilstein-journals.orgtandfonline.com |

| R-MgX or R-Li, Nitrile, then KCN, (NH₄)₂CO₃ | Phenylacetonitrile and Cyclohexylmagnesium bromide | This compound | Increases structural diversity by forming the C5-substituents in situ. nih.gov |

Reactions Involving α-Amino Acids and Their Derivatives in Hydantoin Formation

The synthesis of hydantoins from α-amino acids and their derivatives, often referred to as the Urech hydantoin synthesis, provides another classical route. researchgate.net This method involves the reaction of an α-amino acid with a cyanate (B1221674), typically potassium cyanate, in the presence of an acid. researchgate.netnih.gov The reaction proceeds through the formation of a ureido acid intermediate, which then cyclizes to the hydantoin. researchgate.net

To synthesize this compound via this pathway, the required starting material would be α-cyclohexyl-α-phenylglycine. The reaction of this α,α-disubstituted amino acid with potassium cyanate would generate the corresponding N-carbamoyl-α-cyclohexyl-α-phenylglycine, which upon acid-catalyzed cyclization, would yield the target hydantoin.

Derivatives of amino acids, such as α-amino esters or α-amino amides, are also common precursors. mdpi.comrsc.org For instance, α-amino esters can react with isocyanates to form ureido esters, which can then be cyclized under basic or acidic conditions to afford hydantoins. nih.gov Similarly, α-amino amides can be cyclized using reagents like phosgene (B1210022) or its equivalents (e.g., triphosgene, carbonyldiimidazole) to form the hydantoin ring. mdpi.comrsc.org

| Precursor | Reagents | Intermediate | Product |

| α-Cyclohexyl-α-phenylglycine | 1. KOCN 2. HCl | N-Carbamoyl-α-cyclohexyl-α-phenylglycine | This compound |

| α-Cyclohexyl-α-phenylglycine methyl ester | 1. PhNCO 2. Base or Acid | Methyl N-(phenylcarbamoyl)-α-cyclohexyl-α-phenylglycinate | 1,5-Dicyclohexyl-5-phenylhydantoin |

| α-Cyclohexyl-α-phenylglycinamide | Triphosgene | Isocyanate derivative | This compound |

Base-Induced Cyclization of Precursors to the Hydantoin Ring

Base-induced cyclization is a versatile strategy for forming the hydantoin ring from various acyclic precursors. This method is particularly useful when the precursor is readily synthesized. Common precursors include α-ureido acids, α-ureido esters, and related derivatives. mdpi.comorganic-chemistry.org

One notable approach involves the cyclization of N-(1-benzotriazolecarbonyl)-α-amino acid amides. Research has demonstrated the synthesis of 3,5-disubstituted hydantoins, including 3-Cyclohexyl-5-phenyl hydantoin, through the base-induced cyclization of the corresponding N-(1-benzotriazolecarbonyl)-D-phenylglycinamide with cyclohexylamine. mdpi.commdpi.comresearchgate.net This reaction proceeds by nucleophilic attack of the amine on the benzotriazolecarbonyl group, followed by cyclization of the resulting urea (B33335) derivative onto the amide carbonyl.

Another strategy involves the cyclization of β-lactam ureas. Under basic conditions, such as with sodium methoxide (B1231860), these precursors can undergo intramolecular amidolysis to form the five-membered hydantoin ring. mdpi.com Furthermore, α-amino methyl ester hydrochlorides can react with carbamates to form ureido derivatives, which subsequently cyclize under basic conditions to yield hydantoins. organic-chemistry.org This method avoids the use of hazardous reagents like isocyanates. organic-chemistry.org

| Precursor | Base | Product | Reference |

| N-(1-Benzotriazolecarbonyl)-D-phenylglycinamide and Cyclohexylamine | Et₃N or similar | 3-Cyclohexyl-5-phenylhydantoin | mdpi.commdpi.com |

| Racemic trans-β-lactam ureas | Sodium methoxide | 3,5-Disubstituted hydantoins | mdpi.com |

| Ureido esters derived from α-amino esters | Various bases | Substituted hydantoins | organic-chemistry.org |

Modern and Sustainable Synthetic Strategies

In recent years, the development of more efficient, sustainable, and high-throughput methods for hydantoin synthesis has been a significant focus. These modern strategies aim to reduce reaction times, improve yields, and facilitate the creation of diverse compound libraries.

Solid-Phase Synthesis Techniques for Hydantoin Derivatives

Solid-phase synthesis has emerged as a powerful tool for the combinatorial synthesis of hydantoin libraries. tandfonline.com This technique involves attaching a starting material, typically an amino acid, to a solid support (resin) and then carrying out the subsequent reactions to build the hydantoin ring. nih.gov The final product is then cleaved from the resin.

A common approach begins with an N-terminally protected amino acid anchored to a resin, such as a Wang or Merrifield resin, via its C-terminus. mdpi.com After deprotection of the amino group, it can be reacted with an isocyanate to form a resin-bound urea derivative. Subsequent treatment with a strong acid or base promotes cyclization to the hydantoin and cleavage from the solid support. mdpi.com

Alternatively, an amino acid can be attached to the resin through its amino group via a carbamate (B1207046) linker. nih.gov Further reactions can then be performed to build the hydantoin structure, followed by a cyclization-cleavage step to release the final product. nih.gov These methods are highly amenable to automation and have been used to generate large libraries of hydantoins for biological screening. capes.gov.brepa.gov For the synthesis of 5,5-disubstituted hydantoins, a resin-bound α,α-disubstituted amino acid would be the starting point.

| Resin Type | Synthetic Strategy | Key Steps |

| Wang or Merrifield Resin | C-terminal anchoring of amino acid | 1. Deprotection of N-terminus 2. Reaction with isocyanate 3. Acid-catalyzed cyclative cleavage |

| Carbamate Linker Resin | N-terminal anchoring of amino acid | 1. Formation of acyclic adducts 2. Base-catalyzed cyclization and cleavage |

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been widely adopted as a sustainable and efficient method for accelerating organic reactions, including the synthesis of hydantoins. ingentaconnect.com Microwave heating can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. beilstein-journals.orgorganic-chemistry.orgmilestonesrl.com

The Bucherer-Bergs reaction, for example, has been successfully performed under microwave conditions to produce 5,5-disubstituted hydantoins with high efficiency. researchgate.nettubitak.gov.tr The condensation of a ketone, potassium cyanide, and ammonium carbonate in a solvent mixture like ethanol/water under microwave irradiation can dramatically shorten the synthesis time. researchgate.net

Similarly, the Urech synthesis of hydantoins from amino acids can be expedited using microwave assistance. beilstein-journals.orgnih.gov A one-pot, two-step microwave-assisted protocol has been developed for the synthesis of 5-monosubstituted hydantoins from amino acids in water, demonstrating the potential for greener synthesis. beilstein-journals.orgnih.gov This involves the N-carbamylation of the amino acid with potassium cyanate, followed by acid-induced cyclization, both steps being accelerated by microwave heating. beilstein-journals.org While this specific protocol is for monosubstituted hydantoins, the principle can be extended to disubstituted analogues. Microwave-assisted solid-phase synthesis has also been reported, combining the benefits of both techniques to rapidly generate hydantoin libraries. researchgate.net

| Reaction | Conditions | Advantages | Reference |

| Bucherer-Bergs Reaction | Ketone, KCN, (NH₄)₂CO₃, EtOH/H₂O, Microwave | Reduced reaction time, increased yield | researchgate.nettubitak.gov.tr |

| Urech Synthesis | Amino acid, KOCN, HCl, H₂O, Microwave | Rapid, eco-friendly, one-pot potential | beilstein-journals.orgnih.gov |

| Solid-Phase Synthesis | Resin-bound amino acid, Isocyanate, Microwave | High-throughput, short reaction times | researchgate.net |

Mechanochemical Approaches to Hydantoin Formation

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful, solvent-free method for organic synthesis. rsc.org The preparation of 5- and 5,5-disubstituted hydantoins has been successfully demonstrated using a planetary ball mill. acs.org This one-pot, two-step protocol involves the initial formation of a ureido ester intermediate from an amino ester hydrochloride and potassium cyanate, followed by a base-catalyzed cyclization to yield the hydantoin. acs.orgresearchgate.net This method is noted for its operational simplicity, good yields, and the frequent elimination of purification steps. acs.orgresearchgate.net

In a specific example, the mechanochemical reaction of phenylalanine methyl ester hydrochloride with sodium bicarbonate resulted in a high conversion to the ureido-derivative in a shorter time and at lower milling power compared to solution-based methods. acs.org Subsequent addition of a triethylamine/water mixture and further milling produced the corresponding hydantoin. acs.org Researchers have also reported the gram-scale, eco-friendly mechanochemical synthesis of hydantoin-based active pharmaceutical ingredients like nitrofurantoin (B1679001) and dantrolene (B1669809) without the use of any organic solvents, achieving high yields of pure compounds. rsc.org Another study demonstrated the preparation of fluorescently tagged hydrophobic hydantoins via ball-milling. nih.gov A recent development in this area is the use of a spiral gas–solid two-phase flow (S-GSF) technique for the low-temperature continuous mechanochemical synthesis of hydantoin derivatives, which also avoids organic solvents and complex purification, yielding pure compounds in high yields. figshare.com

Table 1: Comparison of Mechanochemical and Solution-Based Synthesis of a Hydantoin Derivative

| Parameter | Mechanochemical Method | Solution-Based Method |

|---|---|---|

| Reaction Time | Shorter (e.g., 3 hours for intermediate) | Longer (e.g., 6 hours in water) |

| Solvent Use | Minimal to none | Requires solvents |

| Energy Input | Lower milling power can be effective | Typically requires heating |

| Yield | Good to excellent | Can be lower, may require excess reactants |

| Purification | Often not required | Usually necessary |

Continuous Flow Methodologies in Hydantoin Production

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. organic-chemistry.org A continuous-flow method for synthesizing hydantoins via an intensified Bucherer-Bergs reaction has been developed. organic-chemistry.orgthieme-connect.com This system utilizes a two-feed approach for the organic substrates and aqueous reagents, which improves the interfacial area in the biphasic reaction mixture and eliminates headspace, leading to nearly quantitative conversions in about 30 minutes at 120°C and 20 bar. organic-chemistry.orgthieme-connect.com This method has been successfully applied to a range of aromatic and aliphatic carbonyl compounds, producing hydantoins in good to excellent yields. organic-chemistry.org

Multicomponent Reactions for Diverse Hydantoin Libraries (e.g., Ugi Condensation)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering high atom economy and structural diversity. bas.bg The Ugi four-component condensation reaction (U-4CR) is a prominent MCR used for synthesizing peptide-like structures and has been adapted for hydantoin synthesis. bas.bgthieme-connect.com

A two-step sequence combining an Ugi-4CR with a subsequent base-induced intramolecular cyclization provides a facile route to 1,3,5-trisubstituted hydantoins. bas.bgthieme-connect.comresearchgate.net In this approach, the Ugi adducts, formed from primary amines, aldehydes, isocyanides, and trichloroacetic acid, undergo a ring-closure reaction to yield the desired hydantoins in good yields. bas.bgthieme-connect.com This method is experimentally simple and allows for a wide variety of substitution patterns. thieme-connect.com Another strategy involves a microwave-assisted, one-pot cyclization where an alkyne group in the Ugi adduct acts as a leaving group under basic conditions. organic-chemistry.org

Transition Metal-Catalyzed Syntheses (e.g., Copper-Catalyzed N-Arylation)

Transition metal catalysis provides powerful tools for forming carbon-nitrogen bonds, which are crucial for synthesizing N-substituted hydantoins. Copper-catalyzed N-arylation has emerged as a particularly useful method. A general and regioselective method for the N-3-arylation of hydantoins has been developed using a simple copper salt, triethylamine, and an aryl(trimethoxyphenyl)iodonium tosylate as the arylating agent. acs.org This protocol is compatible with a diverse range of hydantoins, including those with neutral or weakly electron-donating/withdrawing aryl groups. acs.org

The mechanism of this transformation is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. acs.orguit.no Two primary pathways are considered: one where the hydantoin is deprotonated by a Cu(I) species before the oxidative addition of the iodonium (B1229267) salt, and another where oxidative addition precedes deprotonation. acs.org Mechanistic studies suggest that deprotonation of the hydantoin likely occurs before the oxidative addition step. uit.no Copper(I) iodide has also been effectively used as a catalyst for the selective N3-arylation of hydantoins using diphenyliodonium (B167342) triflate. encyclopedia.pubresearchgate.net Furthermore, N3-mono-arylated products can be further arylated at the N1-position under similar conditions by changing the solvent. encyclopedia.pubresearchgate.net

Stereoselective Synthesis of this compound

The presence of a chiral center at the C5 position of this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms, which are often crucial for biological activity.

Enantioselective Pathways for Optically Pure Hydantoins

Several strategies have been developed for the asymmetric synthesis of hydantoins. One effective approach is the asymmetric hydrogenation of prochiral hydantoins that have an exocyclic double bond at the C5-position, using chiral metal catalysts. nih.gov Catalysts based on iridium, rhodium, and palladium with chiral phosphine (B1218219) ligands have achieved high yields and excellent enantioselectivities (up to 98% ee). nih.gov

A more direct, single-step method involves the condensation of glyoxals and ureas in the presence of a chiral phosphoric acid catalyst at room temperature. nih.govcanterbury.ac.nznih.gov This reaction can produce 5-monosubstituted hydantoins in up to 99% yield and with a high enantiomeric ratio (up to 98:2 e.r.). nih.govcanterbury.ac.nznih.gov Mechanistic studies suggest the reaction proceeds through a face-selective protonation of an enol-type intermediate. canterbury.ac.nznih.gov Other enantioselective methods include the direct cyclization of corresponding ureas with sodium hydride and the cyclization of optically pure α-amino amides with triphosgene. mdpi.com

Table 2: Enantioselective Synthesis Strategies for Hydantoins

| Method | Key Features | Catalyst/Reagent | Enantioselectivity (ee or e.r.) |

|---|---|---|---|

| Asymmetric Hydrogenation | Hydrogenation of 5-alkenylidene hydantoins | Chiral Rh, Ir, Pd complexes | Up to 98% ee |

| Chiral Acid Catalysis | Condensation of glyoxals and ureas | Chiral Phosphoric Acid | Up to 98:2 e.r. |

| Photochemical Deracemization | Deracemization of racemic hydantoins | Chiral Diarylketone | - |

| Cyclization of Chiral Precursors | Cyclization of optically pure α-amino amides | Triphosgene | Excellent |

Diastereoselective Approaches and Control of Isomer Ratios

When a molecule contains more than one stereocenter, controlling the diastereoselectivity of a reaction becomes critical. The synthesis of 3,5-disubstituted hydantoins as racemic mixtures of syn- and anti-isomers has been achieved through a base-assisted intramolecular amidolysis of C-3 functionalized β-lactams. mdpi.com However, the diastereomeric ratio for some products, such as 3-chloro-4-methylphenyl derivatives, indicated only a slight preference for the anti-isomer, showing that the reaction is not highly diastereoselective. mdpi.com

The Pictet-Spengler reaction of (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoates with various aldehydes can produce diastereomeric tetrahydroisoquinolines, which are then further reacted to construct hydantoin rings. acs.orgacs.org The synthesis of novel spiro[cyclopenta[d]isoxazole-4',5-imidazolindine] heterocycles has also been explored, exploiting 1,3-dipolar cycloaddition and urea → hydantoin cyclization transformations. acs.org Similarly, diastereoselective synthesis of cyclopentanoids with hydantoin substituents has been achieved. acs.org Ugi-based sequences have also been employed in the diastereoselective synthesis of pseudopeptidic hydantoins. researchgate.net

Control over diastereomeric ratios often depends on the specific reactants and reaction conditions. For instance, in the synthesis of spiro-heterocycles, the cycloaddition of nitrile imines to 5-methylidenehydantoin proceeds regioselectively to form a 5-disubstituted pyrazoline ring. dntb.gov.ua The stereoselective synthesis of hydantocidin (B162813) analogues has also been reported, involving the cyclization of urea derivatives. researchgate.net

Resolution Techniques for Racemic Mixtures (e.g., Preferential Crystallization, Preparative HPLC)

The separation of racemic mixtures of this compound and its analogues into their individual enantiomers is a critical step for stereoselective studies. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, effective resolution techniques are essential. The most common methods for resolving chiral hydantoins on a preparative scale include preferential crystallization and preparative high-performance liquid chromatography (HPLC).

Preferential Crystallization

Preferential crystallization is a technique used for the separation of enantiomers that crystallize as a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. The process involves inducing the crystallization of one enantiomer from a supersaturated racemic solution by seeding it with a crystal of the desired enantiomer. This leaves the other enantiomer enriched in the solution.

The success of this method relies on the fact that for conglomerate-forming systems, within a specific temperature range (the metastable zone), the growth of the seed crystals of one enantiomer will occur without spontaneous nucleation of the counter-enantiomer. mpg.de The process can be operated in a cyclic mode, where the two enantiomers are crystallized in alternating batches from the mother liquor. mpg.de

A notable study on a related compound, (±)-5-ethyl-5-methylhydantoin, demonstrated its successful separation on a preparative scale using auto-seeded, polythermic preferential crystallization in water. researchgate.net This research highlighted the importance of controlling factors like supersaturation and the use of wetting agents to manage crystal growth. researchgate.net While specific research on the preferential crystallization of this compound is not extensively documented in the reviewed literature, the principles demonstrated with similar hydantoin structures suggest its potential applicability, provided that this compound forms a conglomerate.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful and widely used method for the resolution of racemic compounds, including hydantoin derivatives. sichem.detaylorfrancis.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for this class of compounds. researchgate.netcsfarmacie.cz

Research on various chiral hydantoin derivatives has shown that columns like Chiralpak AD, Chiralcel OD, and Chiralcel OJ can achieve successful enantioseparation. researchgate.netucl.ac.be The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol), is crucial for optimizing the separation. ucl.ac.bemdpi.com

Studies on 3,5-disubstituted hydantoins have demonstrated the feasibility of scaling up HPLC separations to a preparative level. For instance, the enantiomers of syn- and anti-allyl hydantoins were successfully separated using preparative HPLC on a CHIRAL ART Amylose-SA column. mdpi.com High enantioseparation factors observed in analytical runs for several hydantoin analogues indicate the potential for efficient preparative scale isolation. ucl.ac.be

The following tables summarize findings from preparative and analytical HPLC separations of various hydantoin analogues, illustrating the typical conditions and effectiveness of this technique.

Table 1: Preparative HPLC Resolution of Allyl Hydantoin Enantiomers

This table presents the conditions used for the preparative separation of syn- and anti-allyl hydantoin enantiomers.

| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Injection Volume (µL) |

|---|---|---|---|---|---|

| syn- and anti-allyl hydantoin 5a | CHIRAL ART Amylose-SA (semi-preparative) | n-hexane/2-propanol (90/10, v/v) | 5 | 254 | 500 |

Data sourced from Konnert et al., 2017. mdpi.com

Table 2: Analytical HPLC Enantioseparation of 5-Methyl-5-phenylhydantoin (B155086)

This table details the analytical conditions for the separation of 5-Methyl-5-phenylhydantoin enantiomers, providing a basis for potential preparative scale-up.

| Parameter | Details |

|---|---|

| Compound | 5-Methyl-5-phenylhydantoin |

| Column | CHIRALPAK IH (4.6 x 250 mm, 5 µm) |

| Chromatographic Mode | Normal Phase |

| Mobile Phase | n-hexane / tetrahydrofuran (B95107) (60 / 40) |

| Flow Rate (mL/min) | 1.0 |

| Temperature (°C) | 25 |

| Detection | UV-VIS 230 nm |

| Retention Time (min) - Enantiomer 1 | 9.6 |

| Retention Time (min) - Enantiomer 2 | 14.1 |

| Separation Factor (α) | 1.68 |

| Resolution (Rs) | 10.00 |

Data sourced from DAICEL Chiral Application Search. daicelchiral.com

Table 3: HPLC Enantioseparation of Hydantoin Analogues on Polysaccharide CSPs

This table shows results for the separation of various hydantoin derivatives, demonstrating the versatility of polysaccharide-based chiral stationary phases.

| Compound Group | Chiral Stationary Phase | Mobile Phase | General Outcome |

|---|---|---|---|

| 3-alkyl-5-benzylhydantoins | Chiralpak AD | n-hexane/2-propanol | Successful enantioseparation for most analogues. ucl.ac.be |

| 3-alkyl-5-(indolylmethyl)hydantoins | Chiralpak AD | n-hexane/2-propanol | 17 out of 18 tested compounds resolved. researchgate.netucl.ac.be |

| 5-Aryl-5-Aryl Hydantoins | Chiralcel OD | n-hexane/2-propanol | Effective separation for 10 out of 12 tested compounds. researchgate.netucl.ac.be |

| 5-(p-hydroxyphenyl)-5-phenylhydantoin | Cellulose tris(4-methylbenzoate) | ethanol-water | Readily resolved into each enantiomer. nih.gov |

| 5-(p-hydroxyphenyl)-5-phenylhydantoin | Reversed Phase with β-cyclodextrin | methanol-monopotassium phosphate | Successful optical separation. nih.gov |

Data compiled from multiple sources. researchgate.netucl.ac.benih.govnih.gov

Mechanistic Investigations of 5 Cyclohexyl 5 Phenylhydantoin Formation and Transformations

Elucidation of Reaction Mechanisms in Hydantoin (B18101) Ring Closure

The formation of the 5,5-disubstituted hydantoin core, such as that in 5-Cyclohexyl-5-phenylhydantoin, can be achieved through various synthetic routes. The mechanisms of these ring-closure reactions are critical in determining the final product's yield and purity.

Base-Assisted Intramolecular Amidolysis of C-3 Functionalized β-Lactam Ureas

A significant pathway for the synthesis of 3,5-disubstituted hydantoins involves the base-assisted intramolecular amidolysis of C-3 functionalized β-lactam ureas. nih.govrsc.orgresearchgate.netresearchgate.net This method demonstrates the in situ cyclization of racemic trans-β-lactam ureas under basic conditions to yield the five-membered hydantoin ring. rsc.orgcardiff.ac.uk

The proposed mechanism for this transformation, particularly under mild reaction conditions, favors a pathway involving the formation of a ureido anion followed by intramolecular amidolysis. cardiff.ac.uk In the presence of a base, such as sodium methoxide (B1231860), the proton on the urea (B33335) nitrogen is abstracted, forming a nucleophilic ureido anion. This anion then attacks the carbonyl carbon of the β-lactam ring in an intramolecular fashion. This nucleophilic attack leads to the opening of the four-membered β-lactam ring and the simultaneous formation of the five-membered hydantoin ring. The stereochemistry of the starting β-lactam can influence the diastereomeric ratio of the resulting hydantoin product. cardiff.ac.uk

The reaction is often carried out using racemic trans-β-lactam ureas, which are themselves synthesized from precursor molecules. rsc.org The choice of base and reaction conditions can be pivotal in ensuring high yields and minimizing side reactions. rsc.orgmdpi.com

Tandem Intermolecular Amidolysis-Intramolecular Cyclization Pathways

An alternative mechanistic pathway proposed for the formation of hydantoins from β-lactam ureas involves a tandem intermolecular amidolysis followed by intramolecular cyclization. rsc.orgcardiff.ac.uk This pathway is considered more likely under certain reaction conditions, potentially competing with the base-assisted intramolecular amidolysis.

In this mechanism, a nucleophile, such as a methoxide ion from sodium methoxide, first attacks the β-lactam carbonyl group in an intermolecular fashion. cardiff.ac.uk This leads to the opening of the β-lactam ring and the formation of an open-chain ester intermediate. Subsequently, an intramolecular cyclization occurs, where a nitrogen atom from the urea moiety attacks the newly formed ester carbonyl. This attack results in the closure of the five-membered hydantoin ring and the elimination of the methoxy (B1213986) group.

In situ infrared spectroscopy has been utilized to identify successive species along the reaction pathway, providing evidence for the proposed intermediates in related hydantoin formation reactions. rsc.org The balance between this tandem pathway and the direct intramolecular amidolysis can be influenced by factors such as the strength of the base and the structure of the β-lactam urea substrate. cardiff.ac.uk

Mechanistic Aspects of Post-Synthetic Modifications

Once the this compound scaffold is synthesized, its properties can be further tuned through post-synthetic modifications. These modifications primarily involve substitutions at the nitrogen atoms of the hydantoin ring and transformations of the functional groups on the cyclohexyl and phenyl side chains.

Detailed Studies of N-Substitution Mechanisms

The hydantoin ring possesses two nitrogen atoms, at positions N-1 and N-3, which can undergo substitution reactions, typically alkylation or arylation. The regioselectivity of these substitutions is a key mechanistic challenge. The proton at the N-3 position is generally more acidic than the one at N-1, leading to preferential reaction at N-3 under many basic conditions. mdpi.com

N-Alkylation: Direct N1-selective alkylation of 5,5-disubstituted hydantoins can be achieved using potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in solvents such as tetrahydrofuran (B95107) (THF). jst.go.jp The proposed mechanism suggests that the potassium base deprotonates the N-3 position to form a potassium salt. jst.go.jp In a less polar solvent like THF, the formation of a coordinated structure between the potassium ion and the C-4 carbonyl oxygen may hinder reaction at the N-3 position, thereby favoring alkylation at the less acidic but more accessible N-1 position. jst.go.jp In contrast, using stronger bases like sodium hydride in polar aprotic solvents like N,N-dimethylformamide (DMF) typically leads to N-3 alkylation. researchgate.net

N-Arylation: Copper-catalyzed N-3-arylation of hydantoins has been developed using diaryliodonium salts as the arylating agents. nih.govacs.org The proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle. In one possible pathway, a Cu(I) species deprotonates the hydantoin at the N-3 position, followed by oxidative addition of the diaryliodonium salt to form a Cu(III) intermediate. Reductive elimination from this intermediate then yields the N-3-arylated hydantoin and regenerates the Cu(I) catalyst. acs.org This method has shown to be robust and regioselective for the N-3 position, even for hydantoins lacking substituents at C-5 or N-1. acs.org

| Modification | Reagents/Catalyst | Proposed Mechanistic Feature | Primary Product |

| N1-Alkylation | Potassium tert-butoxide in THF | Steric hindrance at N-3 due to coordinated potassium ion | N1-alkylated hydantoin |

| N3-Alkylation | Sodium hydride in DMF | Deprotonation of the more acidic N-3 proton | N3-alkylated hydantoin |

| N3-Arylation | Cu(NO₃)₂ / Triethylamine | Cu(I)/Cu(III) catalytic cycle with diaryliodonium salt | N3-arylated hydantoin |

This table provides a summary of N-substitution mechanisms for hydantoins.

Mechanisms of Functional Group Transformations on Side Chains

The cyclohexyl and phenyl side chains of this compound offer further sites for chemical modification through functional group interconversion (FGI). These transformations follow well-established organic reaction mechanisms. wikipedia.orgsolubilityofthings.com

Phenyl Side Chain: The phenyl group is susceptible to electrophilic aromatic substitution. The specific mechanism (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation) depends on the reagents used. For instance, nitration would involve the generation of the nitronium ion (NO₂⁺) electrophile from nitric and sulfuric acids, which then attacks the electron-rich phenyl ring via an arenium ion intermediate to introduce a nitro group. The directing effects of the existing alkyl substituent (the rest of the hydantoin molecule) would favor substitution at the ortho and para positions.

Cyclohexyl Side Chain: The cyclohexyl group, being a saturated hydrocarbon ring, can undergo free-radical substitution. ub.edu For example, halogenation in the presence of UV light would proceed via a free-radical chain mechanism involving initiation, propagation, and termination steps to introduce a halogen atom onto the ring. This halogenated derivative can then serve as a substrate for nucleophilic substitution reactions (Sₙ1 or Sₙ2 mechanisms, depending on the structure and conditions) to introduce a variety of other functional groups like hydroxyl, amino, or cyano groups. ub.eduimperial.ac.uk Oxidation of the cyclohexyl ring to introduce a carbonyl group (cyclohexanone) or to open the ring is also a potential transformation, proceeding through mechanisms dependent on the specific oxidizing agent employed. fiveable.me

| Side Chain | Reaction Type | Example Transformation | General Mechanistic Steps |

| Phenyl | Electrophilic Aromatic Substitution | Nitration | Generation of electrophile, nucleophilic attack by the aromatic ring, deprotonation to restore aromaticity. |

| Cyclohexyl | Free-Radical Halogenation | Bromination | Initiation (homolytic cleavage of Br₂), Propagation (hydrogen abstraction and reaction with Br₂), Termination. |

| Halogenated Cyclohexyl | Nucleophilic Substitution | Hydroxylation | Nucleophilic attack by hydroxide (B78521) on the carbon bearing the halogen, displacement of the halide (Sₙ1 or Sₙ2). |

This table outlines potential functional group transformations on the side chains of this compound.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex reaction mechanisms involved in hydantoin chemistry. rsc.orgresearchgate.netresearchgate.net DFT calculations allow for the mapping of potential energy surfaces, the identification of transition states, and the determination of reaction barriers, providing deep insights that complement experimental findings. rsc.orgjst.go.jp

For instance, in the selenium-induced cyclization of 5-alkenylhydantoins to form bicyclic structures, DFT studies have been employed to investigate the important intermediates and key transition states. rsc.orgresearchgate.net These calculations helped to elucidate a five-step mechanism and confirmed that the ring closure is the rate-determining step, with a preference for 5-exo cyclization. rsc.org

In the context of this compound formation, computational models can be used to compare the energetic favorability of the competing base-assisted intramolecular amidolysis and the tandem intermolecular amidolysis-intramolecular cyclization pathways. cardiff.ac.uk By calculating the activation energies for the transition states of each step in both mechanisms, a theoretical prediction can be made about the dominant reaction pathway under specific conditions.

Furthermore, DFT calculations are used to determine the absolute configuration of chiral hydantoins by comparing experimentally obtained electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra with theoretically calculated spectra. rsc.orgresearchgate.netacs.org This synergy between experimental spectroscopy and computational modeling provides a powerful method for detailed structural and mechanistic analysis. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 5 Cyclohexyl 5 Phenylhydantoin

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic methods are indispensable for the comprehensive characterization of 5-Cyclohexyl-5-phenylhydantoin in solution and the solid state. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment (¹H, ¹³C, 2D NMR, advanced techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide critical data for assigning the chemical environment of each atom. researchgate.netmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the phenyl and cyclohexyl groups. The aromatic protons of the phenyl ring typically appear as a multiplet in the downfield region, while the protons of the cyclohexyl group produce a series of complex multiplets at higher field strengths. rsc.org The N-H protons of the hydantoin (B18101) ring can be observed as distinct signals, and their chemical shifts can be influenced by solvent and hydrogen bonding interactions. semanticscholar.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. pressbooks.pub Distinct signals are observed for the carbonyl carbons of the hydantoin ring, the quaternary carbon at the 5-position, and the carbons of the phenyl and cyclohexyl rings. mdpi.compressbooks.pub The chemical shifts of these carbons are indicative of their hybridization and local electronic environment. pressbooks.pub Isotope-labeling studies, such as the incorporation of ¹³C, can be a powerful tool for confirming signal assignments. openmedscience.com

Below is a table summarizing representative NMR data for hydantoin derivatives.

| Nucleus | Chemical Shift (ppm) | Description |

| ¹H | Multiplet | Phenyl group protons |

| ¹H | Multiplet | Cyclohexyl group protons |

| ¹H | Singlet | N-H protons of hydantoin ring |

| ¹³C | ~170-180 | Carbonyl carbons (C=O) of hydantoin ring |

| ¹³C | ~125-130 | Aromatic carbons of phenyl ring |

| ¹³C | ~25-40 | Aliphatic carbons of cyclohexyl ring |

| ¹³C | Quaternary | C5-carbon of hydantoin ring |

Vibrational Spectroscopy (Infrared (IR), Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its vibrational modes. evitachem.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups in the hydantoin ring, typically appearing in the region of 1700-1780 cm⁻¹. mdpi.com The N-H stretching vibrations are observed as a broad band in the range of 3200-3300 cm⁻¹, indicative of hydrogen bonding interactions. mdpi.compg.edu.pl The presence of both phenyl and cyclohexyl groups gives rise to characteristic C-H stretching and bending vibrations. nist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to the vibrations of non-polar bonds and symmetric stretching modes, offering further insight into the molecular structure.

Hydrogen Bonding Analysis: The position and shape of the N-H and C=O stretching bands in the vibrational spectra are sensitive to the formation of intermolecular hydrogen bonds. In the solid state, this compound molecules can form dimers or extended networks through N-H···O=C hydrogen bonds, which play a crucial role in stabilizing the crystal lattice. sapub.orgnih.gov

A summary of key IR absorption bands is provided in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3300 |

| C=O | Asymmetric & Symmetric Stretching | 1700 - 1780 |

| C-H (Aromatic) | Stretching | ~3000 - 3100 |

| C-H (Aliphatic) | Stretching | ~2850 - 2960 |

| C-N | Stretching | 1300 - 1400 |

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

For chiral molecules like this compound, which possesses a stereocenter at the C5 position, determining the absolute configuration is essential. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical techniques for this purpose. semanticscholar.orgresearchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting spectrum is highly sensitive to the spatial arrangement of chromophores, such as the phenyl group, relative to the chiral center. mdpi.comencyclopedia.pub By comparing the experimental ECD spectrum with theoretical spectra calculated using computational methods like Time-Dependent Density Functional Theory (TD-DFT), the absolute configuration (R or S) can be unambiguously assigned. researchgate.netresearchgate.net

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. mdpi.com VCD spectra provide detailed information about the stereochemistry of the entire molecule, not just the regions near chromophores. The comparison of experimental and computationally predicted VCD spectra offers a reliable method for determining the absolute configuration. researchgate.net

The combination of ECD and VCD provides a robust and complementary approach for the stereochemical elucidation of this compound and its derivatives. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise determination of the molecular weight and elemental composition of this compound. mdpi.com

By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), HRMS allows for the unequivocal confirmation of the molecular formula. emblasproject.org This level of precision helps to distinguish between compounds with the same nominal mass but different elemental compositions. Techniques such as electrospray ionization (ESI) are commonly employed to generate the molecular ions for analysis. gla.ac.ukvdoc.pub

X-ray Crystallographic Studies

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction is the gold standard for determining the solid-state structure of molecules like this compound. ugr.esfzu.czunimi.it This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. fzu.cz

The analysis of the diffraction data provides a detailed electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. fzu.cz This allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecular geometry. brynmawr.edu Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the solid-state properties of the compound. researchgate.netscispace.com For chiral compounds, single-crystal X-ray diffraction can also be used to determine the absolute configuration, often in conjunction with the analysis of anomalous dispersion effects. nih.gov

Analysis of Molecular Conformation and Stereochemistry in Crystalline Forms

The three-dimensional architecture of this compound in the solid state is defined by the spatial arrangement of its constituent rings and the stereochemistry at the C5 chiral center. While specific crystallographic data for the title compound is not extensively detailed in publicly available literature, valuable inferences can be drawn from structural studies of closely related hydantoin analogs.

The C5 atom of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-5-Cyclohexyl-5-phenylhydantoin. The absolute configuration of such molecules is a determining factor in their interaction with other chiral systems. The determination of the absolute configuration for the enantiomers of the related compound 5-(4'-hydroxyphenyl)-5-phenylhydantoin was achieved through a combination of chemical conversions, optical comparisons, and X-ray single-crystal structure analysis, confirming the (S) configuration for its major metabolite. nih.gov This underscores the importance of stereochemical analysis in this class of compounds. The precise bond angles and torsion angles defining the molecule's shape in a crystal lattice would be definitively determined by single-crystal X-ray diffraction.

Investigation of Supramolecular Interactions and Crystal Packing

The arrangement of this compound molecules in a crystal is governed by a network of non-covalent intermolecular interactions, collectively known as supramolecular interactions. nih.gov These forces dictate the crystal's stability, density, and other macroscopic properties. For hydantoin derivatives, hydrogen bonding is a primary and highly influential interaction. researchgate.net

The hydantoin ring is an exceptional supramolecular synthon because it contains two hydrogen bond donor groups (the N1-H and N3-H protons) and two hydrogen bond acceptor groups (the C2=O and C4=O carbonyl oxygens). researchgate.net This functionality allows hydantoin molecules to self-assemble into robust and predictable hydrogen-bonded patterns. Common motifs observed in the crystal structures of numerous hydantoin derivatives include chains and rings. researchgate.netresearchgate.net Molecules often link together via N-H···O hydrogen bonds to form infinite chains, which can then be cross-linked by further hydrogen bonds to create two- or three-dimensional networks. researchgate.net For instance, in some structures, inversion centers create a "chain of rings" motif. researchgate.net

In addition to the dominant hydrogen bonding, weaker interactions such as C-H···π interactions between the cyclohexyl or phenyl C-H bonds and the aromatic phenyl ring, as well as van der Waals forces, play a crucial role in optimizing the crystal packing. nih.gov The interplay between the strong, directional N-H···O hydrogen bonds and these weaker, less directional forces determines the final, most thermodynamically stable packing arrangement of the molecules in the crystal lattice. rsc.org The study of these interactions is fundamental to crystal engineering. ias.ac.in

Polymorphism and Crystal Engineering of Hydantoin Derivatives

Polymorphism is the ability of a solid material to exist in more than one crystal structure. aip.org This phenomenon is of paramount importance in materials science and pharmaceuticals because different polymorphs of the same compound can exhibit distinct physical and chemical properties, such as melting point, solubility, and stability. Hydantoin derivatives are known to be prone to exhibiting polymorphism. researchgate.netaip.org

For example, 1-methylhydantoin (B147300) is a well-documented case with three identified polymorphs at room temperature. aip.org Another study on (±)-5-(4'-methylphenyl)-5-methylhydantoin detailed the structural data of two different polymorphic forms and the irreversible, destructive/reconstructive nature of the transition between them, which can take days or weeks to complete. acs.org This highlights the significant kinetic barriers that can exist between polymorphic forms. High-pressure studies on some hydantoins have also shown the ability to induce phase transitions, transforming a structure from a lower symmetry to a higher symmetry system by altering the hydrogen-bonding network. aip.org

This inherent tendency towards polymorphism makes the hydantoin scaffold a target for crystal engineering. Crystal engineering aims to understand and control the assembly of molecules in a crystal lattice to design new solids with desired properties. ias.ac.in By modifying substituents or crystallization conditions, it is possible to favor the formation of a specific polymorph or to create entirely new solid forms like co-crystals or solvates. The use of hydantoin derivatives as functional spacers in crystal engineering has also been explored. nih.gov The potential for this compound to exist in multiple polymorphic forms is therefore high, though specific forms have not been detailed in the reviewed literature.

Table 1: Example of Polymorphic Data for a Hydantoin Derivative: (±)-5-(4'-methylphenyl)-5-methylhydantoin acs.org

| Property | Polymorph α | Polymorph β |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 10.155 | 13.911 |

| b (Å) | 10.334 | 5.862 |

| c (Å) | 10.456 | 13.064 |

| β (°) ** | 95.89 | 102.77 |

| Volume (ų) ** | 1092.2 | 1039.6 |

| Molecules per Unit Cell (Z) | 4 | 4 |

Computational and Theoretical Investigations of 5 Cyclohexyl 5 Phenylhydantoin

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in the study of hydantoin (B18101) derivatives. These methods allow for a detailed exploration of the electronic structure and the prediction of spectroscopic properties, which are fundamental for the characterization and understanding of these molecules.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgmdpi.com In the context of hydantoin derivatives, DFT calculations are employed to determine the most stable conformations (geometry optimization) and to analyze the distribution of electrons within the molecule.

While specific studies focusing solely on the electronic structure and geometry optimization of 5-Cyclohexyl-5-phenylhydantoin are not extensively documented in the provided search results, the methodology is widely applied to similar compounds. For instance, in studies of other 3,5-disubstituted hydantoins, DFT calculations at levels like B3LYP/6-31G* are used to investigate the impact of different substituents on the geometry and electronic properties of the hydantoin ring. researchgate.net These calculations can reveal important information about bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The insights gained from these computational studies are valuable for understanding the structure-activity relationships of this class of compounds.

Prediction and Simulation of Spectroscopic Signatures (e.g., ECD, VCD Spectra)

A significant application of quantum chemical calculations for chiral molecules like this compound is the prediction and simulation of their spectroscopic signatures. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules.

Recent research on novel 3,5-disubstituted hydantoins demonstrates the power of this approach. nih.govmdpi-res.comresearchgate.net In these studies, the absolute configurations of newly synthesized hydantoin enantiomers were determined by comparing their experimental ECD and VCD spectra with the spectra calculated using time-dependent DFT (TD-DFT). nih.govmdpi-res.comresearchgate.net The process typically involves:

Performing a conformational search to identify all possible low-energy structures of the molecule.

Optimizing the geometry of each conformer using DFT.

Calculating the ECD and VCD spectra for each conformer.

Averaging the calculated spectra based on the Boltzmann population of each conformer.

A good match between the experimental and the calculated spectrum for a particular enantiomer allows for the unambiguous assignment of its absolute configuration. nih.govmdpi-res.comresearchgate.net For example, in the study of new 3,5-disubstituted hydantoins, the absolute configuration of the four isolated enantiomers of an allyl hydantoin was successfully determined using this combined experimental and computational approach. nih.govmdpi-res.comresearchgate.net

Energetic Studies

The energetic properties of a compound, such as its enthalpy of formation, combustion, and sublimation, are crucial for understanding its stability and reactivity. While direct experimental measurements can be challenging, computational methods offer a reliable alternative for determining these thermodynamic quantities.

Theoretical Determination of Enthalpies of Formation and Combustion

The standard molar enthalpy of formation (ΔfH°) and the enthalpy of combustion (ΔcH°) are key thermochemical parameters. Computational methods, often in conjunction with experimental techniques like combustion calorimetry, are used to determine these values for hydantoin derivatives.

Table 1: Experimental Thermochemical Data for Related Hydantoin Derivatives

| Compound | Molar Energy of Combustion (kJ·mol⁻¹) | Standard Molar Enthalpy of Formation (crystalline) (kJ·mol⁻¹) |

|---|---|---|

| 5-methyl-5-phenylhydantoin (B155086) | -(4984.61 ± 0.87) | -(378.40 ± 1.58) |

| 5,5-diphenylhydantoin | -(7391.36 ± 1.34) | -(223.80 ± 2.38) |

Data sourced from references researchgate.netacs.org.

Computational Analysis of Enthalpies of Sublimation

The enthalpy of sublimation (ΔsubH°) is the energy required for a substance to change from a solid to a gas. It is a crucial parameter for determining the gas-phase enthalpy of formation from condensed-phase data. researchgate.net The enthalpy of sublimation can be determined experimentally using techniques like thermogravimetry. acs.orgacs.org

Computationally, the enthalpy of sublimation can be estimated by combining the enthalpy of fusion and the enthalpy of vaporization. researchgate.net These values can be determined through various theoretical models. While specific computational analyses of the enthalpy of sublimation for this compound are not found in the provided search results, studies on related compounds like 5-methyl-5-phenylhydantoin and 5,5-diphenylhydantoin have utilized these approaches. researchgate.netacs.orgacs.org

In Silico Analysis of General Molecular Properties (excluding specific ADMET parameters related to biological activity)

In silico methods allow for the rapid calculation of a wide range of molecular descriptors that characterize the general physicochemical nature of a compound. These properties are derived directly from the molecule's computed two- or three-dimensional structure. For this compound, these descriptors provide a fundamental chemical profile. Key properties include the topological polar surface area (TPSA), which is related to polarity, and the octanol-water partition coefficient (LogP), which describes lipophilicity. mdpi.comacs.org Other fundamental computed properties include molecular weight, the number of hydrogen bond donors and acceptors, and the count of rotatable bonds, which indicates molecular flexibility.

Below is a table of computationally generated molecular properties for this compound.

Table 1: Calculated Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O2 |

| Molecular Weight | 258.32 g/mol |

| Topological Polar Surface Area (TPSA) | 58.4 Ų |

| XLogP3 (LogP) | 2.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Heavy Atom Count | 19 |

| Formal Charge | 0 |

| Complexity | 351 |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Derivatives and Structure Reactivity Relationships of 5 Cyclohexyl 5 Phenylhydantoin

Synthesis of Novel 3,5-Disubstituted Hydantoin (B18101) Analogues

The synthesis of 3,5-disubstituted hydantoins is a significant area of research, driven by the diverse pharmacological activities exhibited by this class of compounds. nih.gov A common strategy for creating analogues of 5-cyclohexyl-5-phenylhydantoin involves the introduction of various substituents at the N-3 position. For instance, a series of 3,5-disubstituted hydantoins can be prepared through the base-induced cyclization of corresponding N-(1-benzotriazolecarbonyl)-L- and D-amino acid amides. nih.gov This method has been successfully applied to synthesize 3-cyclohexyl-5-phenylhydantoin. nih.gov

Another prevalent method involves the intramolecular cyclization of N-[(1-benzotriazolecarbonyl (Btc)]-amino acid amides. nih.gov This approach has been utilized to prepare a range of 3,5-disubstituted hydantoins under mild conditions, resulting in high yields. nih.gov The synthesis of the precursor N-Btc-amino acid amides is a critical step in this process. nih.gov

More contemporary methods for the synthesis of 3,5-disubstituted hydantoins include a one-pot synthesis from α-amino methyl ester hydrochlorides and carbamates, which cyclize under basic conditions. nih.govmdpi.com Additionally, a simple activation strategy using trifluoromethanesulfonic anhydride (B1165640) allows for the preparation of highly substituted chiral hydantoins from Boc-protected dipeptides in a single step under mild conditions. organic-chemistry.org Mechanochemical methods, such as twin-screw extrusion, have also been employed for the solvent-free synthesis of hydantoin derivatives, offering an environmentally friendly alternative. researchgate.net

A variety of synthetic routes to 3,5-disubstituted hydantoins are summarized in the table below.

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| N-(1-benzotriazolecarbonyl)-amino acid amides | Base-induced cyclization | 3,5-Disubstituted hydantoins | nih.gov |

| α-amino methyl ester hydrochlorides, carbamates | Basic conditions | 3,5-Disubstituted hydantoins | nih.govmdpi.com |

| Boc-protected dipeptides | Trifluoromethanesulfonic anhydride, pyridine | Highly substituted chiral hydantoins | organic-chemistry.org |

| Racemic trans-β-lactam ureas | Base-assisted intramolecular amidolysis | Racemic syn- and anti-3,5-disubstituted hydantoins | nih.govresearchgate.net |

| α-amino esters, isocyanates | Domino condensation/cyclization | N,N'-disubstituted hydantoins | nih.gov |

Systematic Modification and Functionalization Strategies on the Hydantoin Ring and Side Chains

The hydantoin ring possesses multiple sites amenable to functionalization, allowing for systematic structural modifications. researchgate.net The N-1 and N-3 positions of the hydantoin ring can be substituted, and the C-5 position can be functionalized, making it a versatile scaffold for creating diverse derivatives. thieme-connect.com

Direct functionalization of the hydantoin nucleus is a complementary approach to building substituted hydantoins from the ground up. acs.org For instance, Cu-catalyzed N-3 arylation of hydantoins using diaryliodonium salts provides a regioselective method for introducing aryl groups at the N-3 position under mild conditions. acs.org This method is compatible with a variety of structurally diverse hydantoins. acs.org

Modification of the side chains at the C-5 position is another key strategy. For this compound, this could involve functionalization of the cyclohexyl or phenyl rings. These modifications can influence the lipophilicity and steric properties of the molecule, which in turn can affect its chemical reactivity and biological activity.

Analogues with Heteroatom Substitutions within the Hydantoin Ring (e.g., Thiohydantoins, Iminohydantoins)

Replacing one or both of the carbonyl oxygen atoms in the hydantoin ring with other heteroatoms, such as sulfur or nitrogen, leads to the formation of thiohydantoins and iminohydantoins, respectively. These analogues often exhibit distinct chemical and physical properties compared to their parent hydantoins.

Thiohydantoins are sulfur analogues of hydantoins, with 2-thiohydantoins being the most well-known. nih.govjchemrev.com A common method for the synthesis of 2-thiohydantoins is the reaction of an α-amino acid with an isothiocyanate. mdpi.com For example, 3-allyl-2-thiohydantoins can be synthesized from various α-amino acids and allyl isothiocyanate in a two-step process. mdpi.com The substituent at the C-5 position of the resulting thiohydantoin is determined by the side chain of the starting α-amino acid. mdpi.com Other methods include the condensation of thiourea (B124793) with α-halo acids or benzil. nih.gov

Iminohydantoins are another class of hydantoin analogues where a carbonyl group is replaced by an imino group. The synthesis of iminohydantoins can be achieved through various routes. For instance, N,N'-disubstituted-2-iminohydantoins can be prepared via the intramolecular cyclization of N-(4,6-dimethylpyrimidin-2-yl)cyanamide with 2-chloro-N-arylacetamides. tandfonline.com The regioselectivity of iminohydantoin synthesis can be controlled by the substituents on the starting materials. For example, the cyclization of isocyanoacetamides can lead to either 4-iminohydantoins or 2-iminohydantoins depending on whether the amide substituent is an alkyl or aryl group. rsc.orgresearchgate.net

Investigation of Structure-Reactivity Relationships in Chemical Transformations

The relationship between the structure of this compound derivatives and their reactivity in chemical transformations is a critical area of study. Substituents on the hydantoin ring and at the C-5 position can significantly influence the course and rate of reactions.

For example, in the context of zwitterionic 1,3-diaza-Claisen rearrangements, the nature of the substituents on the allylic amine and the heterocumulene partner determines the reaction pathway and product distribution. nih.gov While not directly involving this compound, these studies provide a framework for understanding how structural modifications can dictate reactivity. The formation of hydantoin byproducts in such reactions highlights the stability of the hydantoin ring. nih.gov

The acidity of the N-H protons in the hydantoin ring is also influenced by the substituents, which in turn affects the reactivity in base-catalyzed reactions. iaea.org The electron-withdrawing or -donating nature of the groups at the N-3 and C-5 positions can modulate the pKa of the N-1 and N-3 protons, thereby influencing the ease of deprotonation and subsequent reactions like alkylation.

Impact of Substituents on Stereochemical Control and Tautomerism

Substituents on the hydantoin ring can have a profound impact on the stereochemistry and tautomeric equilibria of the molecule.

Stereochemical Control: The C-5 position of this compound is a stereocenter. The introduction of substituents at the N-3 position can influence the stereochemical outcome of reactions at or near the C-5 position. The racemization of 5-substituted hydantoins is a known phenomenon, and the rate of racemization can be affected by the nature of the substituents at both the C-5 and N-3 positions. cardiff.ac.uk For instance, hydantoins with a protonated amino or ammonium (B1175870) group have shown increased stereolability, which is attributed to intramolecular facilitation of racemization by the positive charge. cardiff.ac.uk

Tautomerism: Hydantoin and its derivatives can exist in different tautomeric forms. researchgate.netuc.pt The relative stability of these tautomers is influenced by the substituents on the ring and the solvent polarity. arabjchem.org Density functional theory (DFT) calculations have been used to study the tautomeric equilibria of 1-substituted hydantoins. arabjchem.org The presence of electron-withdrawing or electron-donating groups can shift the equilibrium towards a particular tautomeric form. arabjchem.org This, in turn, can affect the molecule's reactivity and its interactions with biological targets. The most stable tautomer of hydantoin is the diketo form, with other tautomers being significantly higher in energy. uc.pt

Synthesis and Characterization of Isotope-Labelled Derivatives

Isotope-labelled derivatives of hydantoins are invaluable tools for a variety of studies, including metabolic investigations, mechanistic studies, and as internal standards in bioanalytical methods. nih.govresearchgate.net

Several methods have been developed for the synthesis of isotope-labelled hydantoins. openmedscience.com For example, a 14C label can be introduced into the hydantoin ring using [14C]potassium cyanide in a Bucherer-Bergs reaction. openmedscience.com Deuterium or tritium (B154650) can be introduced by the reductive dehalogenation of a suitable precursor. openmedscience.com

A rapid method for the direct synthesis of hydantoins from CO₂ has been developed, which is suitable for labelling with carbon-13 and carbon-11. rsc.org This method utilizes a trimethyl-λ⁵-phosphine diiodide mediated carbonyl insertion. rsc.org Another approach involves the dual activation of Boc-protected dipeptidyl compounds with trifluoromethanesulfonic anhydride, which allows for stable-isotope ¹⁸O-labeling. organic-chemistry.org

The synthesis of deuterium-labeled nilutamide (B1683758), a hydantoin derivative, has been achieved via the Bucherer-Bergs hydantoin synthesis using a deuterated starting material, followed by N-arylation. nih.gov These labeled compounds are crucial for studying the adverse effects of drugs and for quantifying drug-related compounds in biological samples. nih.gov

| Isotope | Labeling Method | Precursor/Reagent | Application | Reference |

| 14C | Bucherer-Bergs reaction | [14C]potassium cyanide | Metabolic studies | openmedscience.com |

| 2H (Deuterium), 3H (Tritium) | Reductive dehalogenation | Halogenated hydantoin precursor | Metabolic studies | openmedscience.com |

| 13C, 11C | Direct synthesis from CO₂ | [13C]CO₂ or [11C]CO₂, trimethyl-λ⁵-phosphine diiodide | PET imaging, pharmacological studies | rsc.org |

| 18O | Dual activation of Boc-protected dipeptidyl compounds | H₂18O | Reaction mechanism studies, proteomics | organic-chemistry.org |

| 2H (Deuterium) | Bucherer-Bergs reaction | Deuterated acetone | Bio-analytical internal standard | nih.gov |

Analytical Method Development for Research Applications of 5 Cyclohexyl 5 Phenylhydantoin

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is the cornerstone for the purification and purity evaluation of 5-Cyclohexyl-5-phenylhydantoin. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

HPLC is a versatile and widely used technique for the analysis of hydantoin (B18101) derivatives. researchgate.netnih.gov Given the structure of this compound, which contains both a polar hydantoin ring and nonpolar cyclohexyl and phenyl groups, reversed-phase HPLC is a particularly suitable method.

For analytical purposes , a C18 or C8 column is typically employed to separate the target compound from impurities. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netsielc.com The presence of the phenyl group allows for straightforward detection using a UV-Vis spectrophotometer, likely in the range of 200-230 nm. researchgate.netresearchgate.net Method development would involve optimizing the mobile phase composition and gradient to achieve adequate resolution between the main peak and any potential impurities or byproducts. For highly hydrophilic impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative separation mode. jascoinc.comhpst.cz

Preparative HPLC is an indispensable tool for isolating this compound in quantities sufficient for further research, such as structural elucidation or biological screening. lcms.czshimadzu.com The principles of separation remain the same as in analytical HPLC, but it is performed on a larger scale with wider columns and higher flow rates. shimadzu.com The process involves scaling up a validated analytical method. This often requires adjusting the sample concentration and injection volume to maximize throughput without sacrificing resolution. lcms.cz Fractions are collected as they elute from the column, and the purity of these fractions is subsequently verified by analytical HPLC.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Analytical Scale | Preparative Scale |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 21.2 x 250 mm, 10 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | UV at 220 nm | UV at 220 nm |

| Injection Vol. | 10 µL | 500 µL - 2 mL |

| Purpose | Purity assessment, quantitation | Isolation and purification of compound |

Direct analysis of hydantoins by Gas Chromatography (GC) can be challenging due to their low volatility and potential for thermal degradation in the injector port. jfda-online.comsigmaaldrich.com For a compound like this compound, derivatization is often a necessary step to increase its volatility and thermal stability. jfda-online.comscience.gov

Common derivatization techniques for compounds with active hydrogens, such as those on the hydantoin ring, include silylation, acylation, and alkylation. jfda-online.comlibretexts.org For instance, permethylation has been successfully used for the GC analysis of related hydantoins like phenytoin (B1677684). nih.gov This process replaces the acidic protons on the nitrogen atoms with methyl groups, thereby reducing polarity and increasing volatility.

Once derivatized, the compound can be analyzed on a standard nonpolar or moderately polar capillary GC column (e.g., 5% phenyl polysiloxane). mdpi.com The retention time of the derivatized this compound provides a measure of its purity relative to other volatile components in the sample. mdpi.com

Table 2: Common Derivatization Reagents for GC Analysis of Hydantoins

| Derivatization Method | Reagent Example | Target Functional Group |

|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-H, O-H |

| Acylation | Pentafluoropropionic anhydride (B1165640) (PFPA) | N-H |

| Alkylation | Trimethylanilinium hydroxide (B78521) (TMAH) | N-H |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a mass spectrometric detector, provide both qualitative and quantitative information, making them powerful tools for the comprehensive analysis of this compound.